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A comprehensive analysis of the cross-reactivity profile of ENMD-2076, a potent, orally

bioavailable, multi-targeted kinase inhibitor, reveals a distinct selectivity for key kinases

involved in cell proliferation and angiogenesis. Developed by EntreMed, Inc. (whose stock

ticker is ENMD), this small molecule inhibitor, also known as ENMD-981693, has been

evaluated for its inhibitory activity against a broad panel of kinases, demonstrating a unique

mechanism of action that targets several pathways crucial for tumor growth and survival. This

guide provides a detailed comparison of its activity across various receptors, supported by

experimental data and methodologies, to inform researchers, scientists, and drug development

professionals.

Initial investigations into a compound referred to as "ENMD-547" suggest a likely reference to

ENMD-2076, a lead compound from EntreMed. This conclusion is drawn from the common

practice of associating company tickers with internal compound numbers. This guide will,

therefore, focus on the well-documented cross-reactivity data for ENMD-2076.

Quantitative Analysis of Kinase Inhibition
The inhibitory activity of ENMD-2076 has been quantified against a panel of recombinant

human kinases. The half-maximal inhibitory concentration (IC50) values, which represent the

concentration of the drug required to inhibit 50% of the kinase activity, are summarized in the

table below. The data highlights the potent and selective nature of ENMD-2076 against its
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primary targets, Aurora A and Flt3, while also showing significant activity against a range of

other kinases implicated in cancer progression.
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Target Kinase IC50 (nM) Kinase Family Primary Function

Flt3 1.86
Receptor Tyrosine

Kinase

Hematopoietic cell

proliferation and

differentiation

Aurora A 14
Serine/Threonine

Kinase

Mitotic regulation,

centrosome function

Src 23 Tyrosine Kinase

Cell growth,

differentiation, and

survival

VEGFR2 (KDR) 40
Receptor Tyrosine

Kinase

Angiogenesis,

vascular development

Flt4 (VEGFR3) 56.4
Receptor Tyrosine

Kinase

Angiogenesis,

lymphangiogenesis

FGFR1 58.2
Receptor Tyrosine

Kinase

Cell proliferation,

differentiation, and

angiogenesis

FGFR2 70.8
Receptor Tyrosine

Kinase

Cell proliferation,

differentiation, and

angiogenesis

c-Kit ~100-350
Receptor Tyrosine

Kinase

Hematopoiesis,

melanogenesis, and

gametogenesis

Aurora B 350
Serine/Threonine

Kinase

Mitotic regulation,

chromosome

segregation

PDGFRα 92.7
Receptor Tyrosine

Kinase

Cell growth,

proliferation, and

differentiation

RET >100
Receptor Tyrosine

Kinase

Neuronal

development and

survival
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NTRK1 (TRKA) >100
Receptor Tyrosine

Kinase

Neuronal

development and

survival

CSF1R (FMS) >100
Receptor Tyrosine

Kinase

Macrophage

differentiation and

function

Data compiled from multiple preclinical studies.[1][2][3][4]

Experimental Protocols
The determination of the kinase inhibitory profile of ENMD-2076 was primarily conducted

through in vitro kinase assays. A standardized methodology, often referred to as a "kinase

panel screen," was employed to assess the compound's activity against a large number of

purified kinases.

Kinase Inhibition Assay Protocol:

Enzyme and Substrate Preparation: Recombinant human kinase enzymes were purified and

prepared in a suitable assay buffer. Specific peptide or protein substrates for each kinase

were also prepared.

Compound Dilution: ENMD-2076 was serially diluted to create a range of concentrations to

be tested. This is crucial for determining the IC50 value.

Assay Reaction: The kinase, its specific substrate, and ATP (adenosine triphosphate) were

combined in the wells of a microtiter plate. The ATP concentration was typically set at or near

the Michaelis constant (Km) for each specific kinase to ensure accurate measurement of

inhibition.

Incubation: The reaction mixtures were incubated at a controlled temperature to allow the

kinase to phosphorylate its substrate.

Detection of Phosphorylation: The level of substrate phosphorylation was quantified using

various detection methods. A common method is the Z'-Lyte™ kinase assay, which utilizes
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fluorescence resonance energy transfer (FRET) to measure the amount of phosphorylated

substrate.

Data Analysis: The percentage of kinase inhibition for each concentration of ENMD-2076

was calculated relative to a control reaction without the inhibitor. The IC50 values were then

determined by fitting the dose-response data to a sigmoidal curve.

For cellular assays, human tumor cell lines were treated with varying concentrations of ENMD-

2076 to determine its effect on cell viability and to confirm the inhibition of specific signaling

pathways within a cellular context.[5]

Visualizing the Impact of ENMD-2076
The multi-targeted nature of ENMD-2076 allows it to simultaneously disrupt several key

signaling pathways essential for cancer cell survival and proliferation.
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Caption: Signaling pathways inhibited by ENMD-2076.
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The following diagram illustrates the general workflow for assessing the cross-reactivity of a

kinase inhibitor like ENMD-2076.
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Caption: Experimental workflow for kinase inhibitor cross-reactivity screening.

In conclusion, the cross-reactivity profile of ENMD-2076 demonstrates its potent and multi-

targeted nature, with significant inhibitory activity against key kinases involved in both cell cycle
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regulation and angiogenesis. This dual mechanism of action provides a strong rationale for its

continued investigation as a therapeutic agent in various cancers. The detailed experimental

data and protocols presented in this guide offer a valuable resource for researchers in the field

of oncology drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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other-receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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